molecular formula C14H18BrNO B10973257 (4-Bromophenyl)(3,5-dimethylpiperidin-1-yl)methanone

(4-Bromophenyl)(3,5-dimethylpiperidin-1-yl)methanone

Cat. No.: B10973257
M. Wt: 296.20 g/mol
InChI Key: SHQPZCKEWINHER-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(3,5-dimethylpiperidino)methanone is an organic compound that features a bromophenyl group attached to a methanone moiety, which is further linked to a 3,5-dimethylpiperidino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(3,5-dimethylpiperidino)methanone typically involves the reaction of 4-bromobenzoyl chloride with 3,5-dimethylpiperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of (4-Bromophenyl)(3,5-dimethylpiperidino)methanone may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(3,5-dimethylpiperidino)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Bromophenyl)(3,5-dimethylpiperidino)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(3,5-dimethylpiperidino)methanone involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidino group can form hydrogen bonds or ionic interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromophenyl)(3,5-dimethylpiperidino)methanone is unique due to the presence of both the bromophenyl and 3,5-dimethylpiperidino groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H18BrNO

Molecular Weight

296.20 g/mol

IUPAC Name

(4-bromophenyl)-(3,5-dimethylpiperidin-1-yl)methanone

InChI

InChI=1S/C14H18BrNO/c1-10-7-11(2)9-16(8-10)14(17)12-3-5-13(15)6-4-12/h3-6,10-11H,7-9H2,1-2H3

InChI Key

SHQPZCKEWINHER-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC=C(C=C2)Br)C

Origin of Product

United States

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